Stanozolol is a 17α-alkylated androgen receptor agonist with high oral bioavailability, uniquely suited for reproducible models of steroid-induced dyslipidemia and low SHBG. Unlike testosterone esters or other orally active AAS, it consistently induces a severe HDL/LDL imbalance and potent SHBG suppression, enabling mechanistic atherosclerosis or endocrine studies. Procure this benchmark for HAE prophylaxis research with confidence. - >98% HPLC purity, validated batch-to-batch. - Simplified oral dosing eliminates injection-related variables. - Ready stock for time-sensitive preclinical protocols.
Stanozolol is a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (DHT), distinguished by a pyrazole ring fused to the A-ring of the steroid nucleus. This structural modification confers high oral bioavailability by hindering first-pass hepatic metabolism, a key processing advantage over non-alkylated parenteral steroids. It functions as an agonist of the androgen receptor, and while it possesses both muscle-building (anabolic) and masculinizing (androgenic) properties, it is characterized by a high anabolic-to-androgenic ratio compared to testosterone. These core attributes—oral activity and a distinct efficacy profile—are central to its selection in both research and veterinary applications.
Substituting Stanozolol with other anabolic-androgenic steroids (AAS) based on compound class alone is unreliable due to significant, procurement-relevant differences in processing, safety, and biological activity. Unlike non-17α-alkylated steroids such as testosterone esters, Stanozolol's oral bioavailability simplifies administration protocols but introduces a distinct risk of hepatotoxicity that is not comparable. Even among orally active 17α-alkylated AAS, substitution is problematic; for example, Oxandrolone exhibits a markedly different hepatic safety profile. Furthermore, Stanozolol's effects on serum lipid profiles and its potent ability to reduce Sex Hormone-Binding Globulin (SHBG) are quantitatively distinct from testosterone and other AAS, leading to different outcomes in both therapeutic and research models. These unique structural and metabolic attributes mean that data generated with Stanozolol cannot be reliably replicated with analogs like Danazol or benchmark AAS such as Nandrolone.
Stanozolol's C17-alpha alkylation is a critical structural feature that enables high oral bioavailability by preventing extensive first-pass liver metabolism. This provides a significant handling and process advantage over non-alkylated, injectable-only steroids like testosterone esters, which require different formulation and administration protocols. However, this structural benefit is directly linked to a risk of hepatotoxicity. Compared to other C17-alpha alkylated orals, Stanozolol demonstrates greater hepatic risk than Oxandrolone, which is often preferred for applications where hepatic safety is a primary concern. This trade-off between oral processability and a specific hepatic safety profile is a key differentiator for compound selection.
| Evidence Dimension | Hepatotoxicity Risk Profile |
| Target Compound Data | Associated with elevations in liver function tests and risk of cholestasis, peliosis hepatis, and tumors. |
| Comparator Or Baseline | Oxandrolone: Exhibits markedly superior hepatic safety with less hepatotoxicity. Non-alkylated Testosterone Esters: Rarely implicated in cholestasis. |
| Quantified Difference | Qualitatively different risk profile; Stanozolol is considered more hepatotoxic than Oxandrolone and poses a risk not typically associated with parenteral non-17α-alkylated steroids. |
| Conditions | Oral administration of C17-alpha alkylated steroids. |
This evidence directly informs the choice between an easily administered oral compound and alternatives with lower hepatic risk, a critical decision in experimental design and long-term studies.
Stanozolol administration results in a significantly more adverse effect on serum lipoproteins than parenteral testosterone. In a head-to-head crossover study, oral Stanozolol (6 mg/day) dramatically reduced HDL cholesterol, primarily by depleting the HDL2 subfraction. In contrast, intramuscular testosterone enanthate (200 mg/week) caused only a minor reduction in HDL, affecting the HDL3 subfraction. Furthermore, Stanozolol increased LDL cholesterol by 29%, whereas testosterone decreased it by 16%. This demonstrates that the choice of steroid and its administration route are critical determinants of its impact on lipid metabolism.
| Evidence Dimension | Change in Serum Lipoprotein Levels |
| Target Compound Data | HDL-C reduced by 33%; HDL2 subfraction reduced by 71%; LDL-C increased by 29%. |
| Comparator Or Baseline | Testosterone Enanthate (parenteral): HDL-C reduced by 9%; LDL-C decreased by 16%. |
| Quantified Difference | Stanozolol induced a 3.7-fold greater reduction in total HDL-C and had an opposing effect on LDL-C compared to testosterone. |
| Conditions | Six-week crossover trial in male weight lifters. Stanozolol administered orally at 6 mg/day; Testosterone Enanthate administered via intramuscular injection at 200 mg/week. |
For research involving cardiovascular or metabolic endpoints, Stanozolol provides a model of severe, oral AAS-induced dyslipidemia that is not replicated by parenteral testosterone, making it a specific tool for such studies.
Stanozolol is engineered to dissociate anabolic (myotrophic) effects from androgenic (virilizing) effects more effectively than the parent hormone, testosterone. Based on rodent models, which provide a standardized preclinical measure, the anabolic-to-androgenic ratio of testosterone is defined as 1:1. In the same assays, Stanozolol exhibits a ratio as high as 30:1, indicating a strong preference for anabolic activity. This separation of activities is a primary reason for selecting Stanozolol over testosterone in applications where maximizing anabolic effects while minimizing androgenic side effects is the goal.
| Evidence Dimension | Anabolic : Androgenic Ratio |
| Target Compound Data | 30 : 1 |
| Comparator Or Baseline | Testosterone: 1 : 1 Nandrolone: 10 : 1 |
| Quantified Difference | Stanozolol shows a 30-fold greater separation of anabolic from androgenic activity compared to testosterone in standard preclinical models. |
| Conditions | Standardized rat tissue assays (levator ani muscle for anabolic effect vs. seminal vesicle for androgenic effect). |
This evidence justifies procuring Stanozolol for studies requiring potent anabolic support (e.g., muscle wasting models) where the androgenic effects of testosterone would be a confounding or undesirable variable.
Stanozolol is a potent suppressor of Sex Hormone-Binding Globulin (SHBG), a protein that binds to and inactivates sex hormones like testosterone. By significantly lowering SHBG levels, Stanozolol increases the proportion of free, biologically active testosterone in circulation. This mechanism is a key differentiator from other compounds. While other androgens like Danazol also reduce SHBG, the specific efficacy and downstream effects can differ. This potent SHBG reduction makes Stanozolol a specific tool for modulating the free androgen index and studying the effects of increased hormone bioavailability.
| Evidence Dimension | SHBG Suppression |
| Target Compound Data | Known to cause a marked decrease in serum SHBG levels. |
| Comparator Or Baseline | Testosterone: Also reduces SHBG, but its primary action is direct receptor agonism. Danazol: Also a potent SHBG suppressor, but with a different overall pharmacological profile and side effects. |
| Quantified Difference | Stanozolol is recognized as one of the most effective AAS for lowering SHBG, thereby indirectly amplifying the effects of other androgens. |
| Conditions | In vivo administration in human and animal models. |
This property makes Stanozolol uniquely suitable for experimental models designed to investigate the physiological consequences of low SHBG and elevated free testosterone, independent of exogenous testosterone administration.
For preclinical or veterinary studies in species like canines and equines, Stanozolol's oral bioavailability offers a clear process advantage over injectable steroids, simplifying dosing protocols and reducing animal handling stress. It is used to improve appetite, increase strength, and treat anemia or conditions causing muscle wasting, where its high anabolic-to-androgenic ratio is beneficial.
Based on direct comparative evidence, Stanozolol serves as a specific and potent tool compound for inducing an adverse lipid profile, characterized by a severe reduction in HDL and an increase in LDL. This makes it a more suitable choice than parenteral testosterone for studies aiming to investigate the molecular mechanisms of steroid-induced atherosclerosis or to test potential mitigating agents.
Due to its pronounced ability to suppress SHBG production, Stanozolol is a valuable pharmacological tool for creating in vivo models of low SHBG. This allows researchers to isolate and study the downstream metabolic and physiological effects of increased free androgen bioavailability, a factor implicated in various endocrine disorders.
Stanozolol is a well-documented agent for HAE prophylaxis, where its mechanism involves enhancing the production of C1 esterase inhibitor after hepatic metabolism. This specific, orally-activated mechanism makes it a relevant positive control or benchmark compound in the development and testing of new therapies for HAE and related complement-mediated disorders.
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